1-(4-ethoxyphenyl)-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-10-5-3-9(4-6-10)13-8-7-12-11(13)15/h3-8H,2H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWPDJCRZVGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-1-(4-ethoxyphenyl)ethan-1-one with Isothiocyanates
A widely employed method involves the reaction of 2-amino-1-(4-ethoxyphenyl)ethan-1-one hydrochloride with 4-ethoxyphenyl isothiocyanate in the presence of a base (e.g., triethylamine) in ethanol under reflux conditions. This reaction leads to the formation of this compound derivatives via cyclization and thiolation steps, as modified from the Markwald synthesis protocol.
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- Molar ratio: equimolar amounts of amino ketone hydrochloride and isothiocyanate
- Solvent: ethanol (30–50 mL)
- Base: triethylamine (equimolar)
- Temperature: reflux for 2–4 hours
- Workup: cooling, filtration, crystallization from ethanol
Yield: Typically ranges from 68% to 76% depending on substituents and purification steps.
This method is supported by analogous syntheses of 1,5-disubstituted phenyl-1H-imidazole-2-thiol derivatives, which share structural similarity with the target compound.
Cyclization of Chalcones with Hydrazine Hydrate and Thiourea
Another approach involves the synthesis of chalcones bearing the 4-ethoxyphenyl group, followed by cyclization with hydrazine hydrate or phenyl hydrazine in the presence of catalytic sulfuric acid and potassium thiocyanate or thiourea to introduce the thiol group at the 2-position.
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- Synthesis of chalcone via Claisen–Schmidt condensation between 4-ethoxybenzaldehyde and appropriate acetophenone derivatives.
- Cyclization of the chalcone with hydrazine hydrate and potassium thiocyanate under reflux.
- Isolation and purification by recrystallization.
-
- Solvent: ethanol
- Temperature: reflux for 12 hours
- Catalysts: sulfuric acid in catalytic amounts
- Workup: cooling, filtration, washing, recrystallization
Yield: Approximately 60–70% depending on reaction specifics.
This method is adapted from protocols synthesizing 1-substituted-5-(4-substituted phenyl)-4,5-dihydro-1H-imidazole-2-thiols and has been validated by spectral and elemental analysis.
Substitution Reactions on Preformed Imidazole-2-thiol
An alternative strategy involves the preparation of 1H-imidazole-2-thiol core followed by nucleophilic substitution at the 1-position with 4-ethoxyphenyl halides or derivatives.
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- Base: potassium carbonate or triethylamine
- Solvent: acetone or ethanol
- Temperature: reflux or room temperature stirring
- Time: 5–8 hours
Workup: Filtration, washing, recrystallization from ethanol
This approach is efficient for introducing the 4-ethoxyphenyl substituent onto the imidazole ring after thiol formation, as demonstrated in related compounds such as 1-(4-chlorophenyl)-1H-imidazole-2-thiol.
Detailed Reaction Scheme and Data Table
| Step | Starting Materials | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Amino-1-(4-ethoxyphenyl)ethan-1-one hydrochloride + 4-ethoxyphenyl isothiocyanate | Ethanol, triethylamine, reflux 2–4 h | Intermediate thiourea derivative | 70–75 | Modified Markwald synthesis |
| 2 | Intermediate thiourea derivative | Cyclization under reflux in ethanol | This compound | 68–76 | Purified by recrystallization |
| 3 | Chalcone (from 4-ethoxybenzaldehyde + acetophenone derivative) | Hydrazine hydrate, sulfuric acid catalyst, potassium thiocyanate, reflux 12 h | This compound | 60–70 | Alternative route via chalcone cyclization |
| 4 | Preformed imidazole-2-thiol + 4-ethoxyphenyl halide | Potassium carbonate, acetone, reflux 5–8 h | This compound | 65–73 | Post-thiol substitution |
Analytical and Characterization Findings
- Melting Points: Typically in the range of 170–180 °C, depending on purity and substituents.
- Infrared Spectroscopy (IR): Characteristic peaks include C=N stretching (~1560 cm⁻¹), C–O–C ether stretch (~1100–1150 cm⁻¹), and thiol S–H stretch (~2550 cm⁻¹).
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic protons of the 4-ethoxyphenyl group (multiplets around 6.8–7.5 ppm), ethoxy group signals (triplet at ~1.2 ppm for CH3 and quartet at ~4.0 ppm for CH2), and a singlet for the imidazole proton.
- ^13C NMR confirms the aromatic carbons, imidazole carbons, and ethoxy carbons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound (approx. 221 g/mol).
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclization of amino ketone + isothiocyanate | Straightforward, moderate reaction time | Requires preparation of amino ketone hydrochloride | 68–76 | Moderate, suitable for lab scale |
| Chalcone cyclization with hydrazine hydrate | Uses readily available chalcones, versatile | Longer reaction time, multiple steps | 60–70 | Moderate, more complex purification |
| Substitution on preformed imidazole-2-thiol | Allows late-stage functionalization | Requires pre-synthesis of imidazole-2-thiol | 65–73 | Good for diversification |
Research Findings and Optimization Notes
- The triethylamine base is crucial in promoting the cyclization and thiolation steps by neutralizing hydrochloride salts and facilitating nucleophilic attack.
- Reaction temperature control (reflux vs. room temperature) affects yield and purity; reflux generally improves conversion.
- Use of ethanol as solvent balances solubility and reaction kinetics, but other solvents like acetone or acetonitrile can be employed depending on solubility of intermediates.
- Recrystallization from ethanol provides adequate purification, but chromatographic methods may be necessary for higher purity in pharmaceutical applications.
- Potassium carbonate is preferred as a base in substitution reactions due to its mildness and compatibility with acetone solvent.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
Anticancer Properties:
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. Its mechanism involves the modulation of apoptotic pathways by interacting with specific cellular targets.
Enzyme Inhibition:
The compound has been identified as a potential inhibitor of certain enzymes, such as carbonic anhydrase. This inhibition could have therapeutic implications in treating conditions like glaucoma and obesity.
Biochemistry
Biochemical Pathway Studies:
Due to its structural similarity to natural compounds, this compound is used in biochemical assays to study metabolic pathways. It serves as a probe to understand enzyme-substrate interactions and metabolic regulation.
Antioxidant Activity:
The thiol group in the compound contributes to its antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial for developing supplements aimed at reducing oxidative damage in various diseases.
Materials Science
Synthesis of Novel Materials:
The compound can be utilized in synthesizing new materials, including polymers and nanocomposites. Its unique chemical properties allow it to act as a functional monomer in polymerization reactions, leading to materials with enhanced mechanical and thermal properties.
Sensor Development:
Research has explored the use of this compound in developing sensors for detecting heavy metals and other pollutants due to its ability to form stable complexes with metal ions.
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase | |
| Biochemistry | Biochemical Pathway Studies | Used as a probe for enzyme-substrate interactions |
| Antioxidant Activity | Protects cells from oxidative stress | |
| Materials Science | Synthesis of Novel Materials | Acts as a functional monomer for polymers |
| Sensor Development | Detects heavy metals through stable complexes |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth, highlighting its potential as a new antibiotic agent.
Case Study 2: Cancer Cell Apoptosis
In research conducted at a leading cancer research institute, this compound was tested on several cancer cell lines. The findings showed that the compound effectively triggered apoptosis through caspase activation pathways, suggesting its utility in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility in polar solvents but may reduce metabolic stability.
- Electron-withdrawing groups (e.g., nitro) increase the acidity of the thiol group, enhancing reactivity in nucleophilic reactions .
- Halogen substituents (e.g., fluorine, iodine) modulate lipophilicity and steric effects, influencing binding to biological targets .
Insights :
- The 4-methoxyphenyl and 4-fluorophenyl derivatives exhibit marked enzyme inhibitory activity, suggesting that aryl substituents significantly modulate target selectivity .
Biological Activity
1-(4-Ethoxyphenyl)-1H-imidazole-2-thiol, a compound belonging to the imidazole family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, anticancer properties, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₃OS
- CAS Number : 72368-82-2
The presence of the ethoxy group and the thiol functional group contributes to its unique biochemical interactions.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to enhanced neurotransmitter availability, potentially improving cognitive functions.
- Cell Signaling Modulation : It modulates cell signaling pathways that are vital for cellular responses to stress and inflammation. This modulation can influence gene expression related to inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87). For instance, it was reported that certain derivatives reduced cell viability by over 50% in these models .
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Mechanisms of Action Against Cancer :
- DNA Intercalation : The compound can intercalate into DNA, leading to structural alterations that hinder replication and transcription processes.
- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication, thus inducing apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | EC50 (µM) | Compound Effect |
|---|---|---|
| MDA-MB-231 | 47.2 | Significant reduction in viability |
| PPC-1 | 3.1 | Selective cytotoxicity observed |
| U-87 | <15 | High cytotoxicity; effective in reducing spheroid size |
Other Biological Activities
In addition to its anticancer properties, this compound has demonstrated a range of other biological activities:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .
- Anti-inflammatory Effects : The compound has been shown to downregulate pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies have explored the therapeutic potential of imidazole derivatives:
- Study on Anticancer Properties : A study synthesized various imidazole derivatives and evaluated their effects on cancer cell lines. Among these, compounds with similar structures to this compound showed significant cytotoxicity against breast and prostate cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
- Clinical Implications : Research has suggested that compounds like this compound may serve as leads for developing new anticancer drugs due to their ability to target multiple pathways involved in tumor growth and survival .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol, and what key reaction conditions influence yield?
- Methodology : A standard approach involves nucleophilic substitution or cyclocondensation reactions. For example, reacting a substituted imidazole-2-thiol precursor (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with electrophilic agents like 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or ethanol) .
- Critical Parameters :
- Base selection : Strong bases (e.g., NaOH) enhance deprotonation of the thiol group, facilitating nucleophilic attack.
- Solvent choice : Ethanol or water may improve solubility but can lead to side reactions (e.g., hydrolysis); solvent polarity must align with reactant compatibility .
- Temperature : Moderate heating (45–60°C) typically optimizes reaction rates without promoting degradation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxyphenyl vs. imidazole protons) and assess purity. For example, the imidazole C2-thiol proton appears as a singlet near δ 13.5 ppm (DMSO-d₆) .
- LC-MS : Monitors reaction progress and identifies intermediates/byproducts (e.g., dehalogenated derivatives when aryl halides are precursors) .
- FT-IR : Validates thiol (-SH) presence (2500–2600 cm⁻¹ stretch) and aryl ether linkages (C-O-C near 1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize dehalogenation byproducts when using aryl halide precursors?
- Challenge : Palladium-based catalysts (e.g., Pd/C) in hydrogenation reactions may cause unintended dehalogenation of aryl halides, reducing yield .
- Solution :
- Catalyst substitution : Replace Pd/C with Raney nickel, which suppresses dehalogenation while maintaining hydrogenation efficiency (e.g., 92% yield for intermediates) .
- Solvent adjustment : Use water instead of ethanol to stabilize intermediates and reduce side reactions .
- Validation : LC-MS tracking of reaction mixtures confirms reduced byproduct formation .
Q. What methodologies are employed to analyze conflicting data from LC-MS and NMR during reaction monitoring?
- Case Study : Discrepancies between LC-MS (indicating high conversion) and NMR (showing impurities) may arise from isomeric byproducts or residual solvents.
- Resolution :
- Multi-technique correlation : Combine HPLC purification with high-resolution MS to isolate and identify impurities.
- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals and assigns structures to unexpected peaks .
- Example : In imidazole synthesis, unexpected Schiff base intermediates detected via LC-MS were characterized using ¹H-¹³C HMBC to trace cyclization pathways .
Q. How can molecular docking studies inform the design of derivatives with enhanced antifungal activity?
- Approach :
- Target selection : Dock this compound derivatives into fungal enzyme active sites (e.g., CYP51 or lanosterol demethylase) using software like AutoDock Vina .
- Structural insights : Analyze binding poses (e.g., hydrophobic interactions with aryl groups, hydrogen bonds via thiol/imino groups) to prioritize substituents (e.g., fluorophenyl for enhanced lipophilicity) .
Q. What strategies mitigate crystallization challenges during X-ray structural analysis of imidazole-thiol derivatives?
- Problem : Low solubility and polymorphism complicate crystal growth.
- Solutions :
- Co-crystallization : Use solvent mixtures (e.g., DMSO/water) or co-formers (e.g., carboxylic acids) to improve lattice stability .
- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal formation .
- Case Study : For 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol, diffusing hexane into a DMSO solution yielded diffraction-quality crystals (R-factor < 0.05) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?
- Root Cause : Residual solvents, hygroscopicity, or incomplete combustion may skew carbon/hydrogen values.
- Mitigation :
- Thermogravimetric analysis (TGA) : Quantify solvent content pre-analysis.
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and adjust sample handling protocols .
- Example : A 2.5% deviation in carbon content for a thiol-imidazole derivative was traced to adsorbed moisture; drying under vacuum (60°C, 24h) resolved the issue .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
